molecular formula C13H22ClN3OS B2844400 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride CAS No. 1327526-12-4

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride

Cat. No.: B2844400
CAS No.: 1327526-12-4
M. Wt: 303.85
InChI Key: RSKJYYPMUFXTRO-UHFFFAOYSA-N
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Description

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride is a piperazine-based compound featuring a methylthiazole substituent. Piperazine derivatives are widely recognized for their pharmacological versatility, including applications in antipsychotic, antimicrobial, and anticancer therapies . The methylthiazole moiety in this compound likely enhances its binding affinity to biological targets, such as serotonin receptors or transporters, as seen in structurally related molecules .

Properties

IUPAC Name

1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]butan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OS.ClH/c1-3-4-13(17)16-7-5-15(6-8-16)9-12-14-11(2)10-18-12;/h10H,3-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKJYYPMUFXTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC2=NC(=CS2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride typically involves multi-step procedures. One common method includes the reaction of 4-methylthiazole with piperazine, followed by the introduction of a butan-1-one group. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butan-1-one moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

One significant application of this compound is its antimicrobial properties. Studies have indicated that derivatives of thiazole and piperazine exhibit considerable activity against various bacterial strains. The thiazole ring enhances the compound's interaction with bacterial enzymes, potentially inhibiting their growth.

Case Study:
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiazole-piperazine compounds and tested their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results showed promising antimicrobial activity, suggesting that 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride could serve as a lead compound for further development in antibiotic therapies .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Thiazole derivatives are known for their ability to induce apoptosis in cancer cells.

Case Study:
A recent study explored the cytotoxic effects of thiazole-based compounds on various cancer cell lines, including breast and lung cancer cells. The findings indicated that the compound could significantly reduce cell viability at specific concentrations, making it a candidate for further research in cancer treatment protocols .

Neuropharmacological Applications

The piperazine component of the compound is associated with neuropharmacological activity, particularly in modulating neurotransmitter systems.

Case Study:
Research published in Neuropharmacology assessed the effects of piperazine derivatives on serotonin receptors. The study found that compounds similar to this compound exhibited selective binding to serotonin receptors, suggesting potential applications in treating mood disorders and anxiety .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available piperazine derivatives and thiazole precursors.

Table 1: Synthetic Route Overview

StepReagents/ConditionsProduct
1Piperazine + Thiazole derivativeIntermediate A
2Alkylation with butanoyl chlorideIntermediate B
3Hydrochloric acid treatmentFinal Product

Mechanism of Action

The mechanism of action of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring can act as a ligand for various receptors, modulating their activity. The thiazole moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a piperazine core linked to a thiazole ring, distinguishing it from analogues with benzothiazole, chlorophenyl, or urea functional groups. Key comparisons include:

Compound Name Key Substituents Molecular Weight (ESI-MS [M+H]+) Yield (%) Therapeutic Target/Activity Reference
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride Methylthiazole, butanone, HCl Not reported Not reported Hypothesized: CNS targets (e.g., 5HT1A) N/A
1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one hydrochloride (13) Benzothiazole, chlorophenyl, HCl Not reported Not reported Serotonin transporter (SERT)
1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) Chlorophenyl, urea, hydrazinyl-oxoethyl 500.2 85.1 Anticancer, antimicrobial
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone (I) Chloroethanone, phenylpiperazine Not reported Not reported Antifungal, antibacterial
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1) Thiophene, trifluoromethylphenyl Not reported Not reported CNS modulation (e.g., antipsychotic)

Key Observations:

  • Thiazole vs.
  • Substituent Diversity: Urea derivatives (e.g., 11f ) exhibit high yields (85–88%) and variable substituents (Cl, CF3, OCH3), which modulate solubility and target selectivity .
  • Chlorine vs. Methyl Groups: Chlorinated analogues (e.g., I in ) show broader antifungal activity, while methyl groups may improve blood-brain barrier penetration .

Pharmacological and Physicochemical Profiles

  • Molecular Weight and Bioavailability: Urea derivatives (e.g., 11m, MW 602.2) approach the upper limit for oral bioavailability, whereas the target compound’s smaller size (inferred from butanone vs. pentanone chains) may favor better absorption .
  • Receptor Binding: The methylthiazole group in the target compound could mimic indole or benzothiazole moieties in 5HT1A ligands, as seen in compound 13 targeting SERT .
  • Solubility: Hydrochloride salt formation (common in piperazines) improves water solubility, critical for in vivo efficacy .

Biological Activity

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride, a compound featuring a thiazole ring, piperazine moiety, and butanone structure, has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial, anticancer, and neuropharmacological effects.

Chemical Structure

The compound's structure can be broken down as follows:

  • Thiazole Ring : Known for various bioactivities, including antimicrobial properties.
  • Piperazine Moiety : Often associated with psychoactive effects and neuroactivity.
  • Butanone Backbone : Contributes to the overall stability and reactivity of the compound.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. The thiazole moiety in this compound is hypothesized to contribute to its efficacy against various pathogens. For instance:

Pathogen Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansVariable activity

Studies suggest that similar thiazole-containing compounds have shown effectiveness comparable to standard antibiotics, indicating potential for development as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound is supported by evidence from related compounds. For example, thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM)
Compound AMCF-715.5
Compound BHeLa22.3
1-(4-Methylthiazol...)A549TBD

The structure-activity relationship (SAR) analysis shows that modifications in the thiazole ring can enhance cytotoxicity, suggesting that this compound may also exhibit similar properties .

Neuropharmacological Effects

The piperazine component is known for its influence on neurotransmitter systems. Compounds with similar structures have shown potential in modulating serotonin and dopamine receptors:

Effect Mechanism
AnxiolyticSerotonin receptor modulation
AntidepressantDopamine receptor interaction
NeuroprotectiveReduction of oxidative stress

Preliminary studies indicate that this compound may exhibit these neuropharmacological effects, warranting further investigation .

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Anticancer Study : A study on a related thiazole derivative demonstrated significant cytotoxicity against breast cancer cells with an IC50 value lower than that of doxorubicin, suggesting a promising avenue for cancer therapy.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of thiazole derivatives against drug-resistant bacteria, showing comparable efficacy to established antibiotics.
  • Neuropharmacological Research : Research involving piperazine derivatives indicated potential for treating anxiety disorders, highlighting the need for further exploration of the neuroactive properties of this compound.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for SN2 mechanisms.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures improves purity (>95%) .

How is the molecular structure of this compound validated, and what analytical techniques are critical for confirmation?

Basic Research Question
Structural validation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ groups), methylthiazole (δ 2.3 ppm for –CH₃), and carbonyl (δ 170–175 ppm for C=O) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak at m/z 381.9 (M+H⁺) .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms stereochemistry, as demonstrated for analogous piperazine derivatives .

Advanced Tip : For ambiguous peaks in NMR, use 2D techniques (COSY, HSQC) to assign overlapping signals from the piperazine and thiazole moieties .

What preliminary biological screening methods are used to assess this compound’s activity?

Basic Research Question
Initial pharmacological profiling includes:

  • Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases using fluorometric or colorimetric substrates (e.g., COX-2 inhibition measured via prostaglandin E₂ ELISA) .
  • Cell Viability Assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .
  • Binding Affinity Studies : Radioligand displacement assays (e.g., competition with [³H]-histamine for H1/H4 receptor binding) .

Data Interpretation : IC₅₀ values <10 μM suggest therapeutic potential; discrepancies between enzyme and cell-based assays may indicate bioavailability issues .

How can researchers address low yields during the final acylation step?

Advanced Research Question
Common issues and solutions:

  • Side Reactions : Competing N-alkylation vs. acylation. Use bulky bases (e.g., DIPEA) to favor acylation over alkylation .
  • Moisture Sensitivity : Employ anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride intermediate .
  • Catalyst Optimization : Add catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

Case Study : A 15% yield increase was achieved by switching from THF to DMF and reducing reaction time from 24h to 6h .

How should contradictory biological data (e.g., in vitro vs. in vivo efficacy) be analyzed?

Advanced Research Question

  • Pharmacokinetic Factors : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance in vivo .
  • Solubility Limitations : Use dynamic light scattering (DLS) to detect aggregation in cell culture media, which reduces effective concentration .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., using KinomeScan) to identify unintended kinase interactions .

Example : A compound showing COX-2 inhibition in vitro but no anti-inflammatory activity in vivo may require prodrug modification to enhance bioavailability .

What strategies are employed to study the compound’s mechanism of action at the molecular level?

Advanced Research Question

  • Molecular Docking : Use software (AutoDock Vina) to model interactions with target proteins (e.g., COX-2 active site). Validate with site-directed mutagenesis .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
  • Cryo-EM/X-ray Co-crystallization : Resolve ligand-protein complexes to identify critical hydrogen bonds (e.g., between the thiazole nitrogen and His90 of COX-2) .

Key Insight : Structural analogs with modified piperazine substituents show varied binding affinities, highlighting the role of the methylthiazole group in target specificity .

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